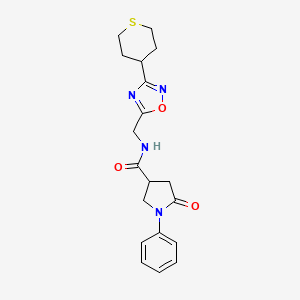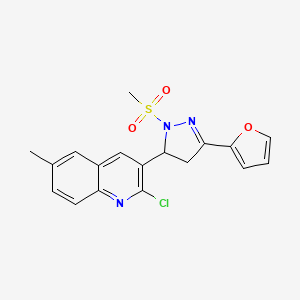![molecular formula C12H15F2N3O B2511751 N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]prop-2-enamide CAS No. 2411297-53-3](/img/structure/B2511751.png)
N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]prop-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, JNJ-47965567. It is a highly potent and selective inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression.
Mecanismo De Acción
The mechanism of action of N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]prop-2-enamide involves the inhibition of this compound proteins. This compound proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. The inhibition of this compound proteins by this compound leads to the downregulation of specific genes that are involved in disease pathogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have potent biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that this compound has anti-tumor activity and reduces inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]prop-2-enamide is its high potency and selectivity for this compound proteins. This makes it an ideal tool for studying the role of this compound proteins in disease pathogenesis. However, the complex synthesis method and high cost of this compound can be a limitation for its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]prop-2-enamide. One potential direction is the development of more potent and selective inhibitors of this compound proteins. Another direction is the investigation of the role of this compound proteins in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, the combination of this compound with other therapies, such as chemotherapy and immunotherapy, is an area of active research. Overall, the study of this compound has the potential to lead to the development of novel therapies for a wide range of diseases.
Métodos De Síntesis
The synthesis of N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]prop-2-enamide has been described in detail in scientific literature. The compound can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires specialized equipment and expertise. However, the compound can be obtained in high purity and yield through this method.
Aplicaciones Científicas De Investigación
The primary application of N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]prop-2-enamide is in scientific research. This compound has been shown to be a highly potent and selective inhibitor of this compound proteins. This compound proteins are involved in the regulation of gene expression, and their dysregulation has been associated with various diseases, including cancer, inflammation, and neurological disorders. Therefore, the inhibition of this compound proteins has emerged as a promising therapeutic strategy for these diseases.
Propiedades
IUPAC Name |
N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3O/c1-2-10(18)15-7-12(13,14)11-8-5-3-4-6-9(8)16-17-11/h2H,1,3-7H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJQQWZEAZFKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=NNC2=C1CCCC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

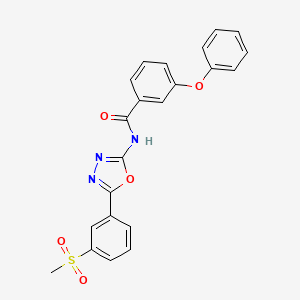
![6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B2511673.png)
![4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one](/img/structure/B2511678.png)
![N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide](/img/structure/B2511679.png)
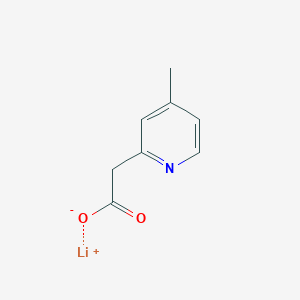
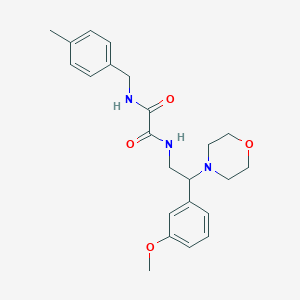
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B2511683.png)

![Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide](/img/structure/B2511685.png)

![2-[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2511687.png)
